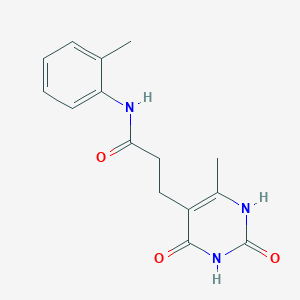

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidines and has been synthesized using various methods.

Applications De Recherche Scientifique

Advanced Glycation End-Products and Their Detection

Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) such as MG-H1, MG-H2, and argpyrimidine, which are associated with diabetes complications and some neurodegenerative diseases. AGEs in biological samples can be quantified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods after derivatization, highlighting the importance of detecting and understanding the biological effects of such compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Crystal Structure and Herbicidal Activity

The synthesis and evaluation of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showcase its effective herbicidal activity. The study emphasizes the potential of designing and utilizing compounds with specific crystal structures for agricultural applications (Liu et al., 2008).

Modification of Proteins by Methylglyoxal

Methylglyoxal's reaction with proteins forms AGEs, with implications for diabetic complications and tissue injury caused by ischemia/reperfusion. This study adds to the understanding of methylglyoxal's biological impacts and the importance of studying reactions between such compounds and proteins (Oya et al., 1999).

Propriétés

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-9-5-3-4-6-12(9)17-13(19)8-7-11-10(2)16-15(21)18-14(11)20/h3-6H,7-8H2,1-2H3,(H,17,19)(H2,16,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIFBUJUFOGEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCC2=C(NC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)

![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)

![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)